molecular formula C7H7NO3 B089549 4-Methyl-2-nitrophenol CAS No. 119-33-5

4-Methyl-2-nitrophenol

Cat. No.: B089549
CAS No.: 119-33-5
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Preparation Methods

2-Nitro-4-cresol can be synthesized through several methods. One common method involves the nitration of p-cresol (4-methylphenol) using nitric acid. The reaction typically occurs at low temperatures to ensure selectivity and yield . Another method involves the diazotization of p-toluidine followed by hydrolysis to form p-cresol, which is then nitrated to produce 2-Nitro-4-cresol . Industrial production often employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 4M2NP undergoes reduction under specific conditions:

  • Catalytic Hydrogenation : Reduction with hydrogen gas (H₂) over palladium catalysts converts the nitro group to an amine, yielding 2-amino-4-methylphenol (2A4MP) .

  • Reduction with Iron/HCl : Use of iron in hydrochloric acid reduces the nitro group to an amino group, producing 2A4MP.

Table 1: Reduction Conditions and Products

Reducing AgentCatalyst/SolventProductYieldReference
H₂Pd/C, ethanol2A4MP~90%
Fe/HClAqueous HCl2A4MP~85%

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

  • Methylation : Reaction with dimethyl sulfate in the presence of NaOH produces 4-methyl-2-nitroanisole (yield: 90%) .

  • Halogenation : Substitution with halogenating agents (e.g., PCl₅) yields halogenated derivatives, though specific products require further characterization.

Atmospheric Degradation and Photolysis

4M2NP plays a role in atmospheric chemistry due to its reactivity under sunlight:

  • OH Radical Formation : Photolysis generates hydroxyl (OH) radicals, critical oxidants in the troposphere .

  • Secondary Organic Aerosols (SOA) : Contributes to brown carbon aerosols via photodegradation, influencing air quality .

Table 2: Atmospheric Reaction Pathways

ProcessReactants/ConditionsProductsSignificanceReference
PhotolysisSunlight (UV)OH radicals, NOₓAir quality degradation
OH Radical AttackGas-phase OH radicalsMethylbenzoquinone, NOₓPollutant degradation

Analytical Characterization

Key methods for studying 4M2NP reactions:

  • GC-MS : Quantifies degradation products after derivatization with MtBSTFA .

  • HPLC : Separates isomers in complex mixtures .

Environmental and Biological Interactions

  • Methemoglobinemia : In vivo reduction of nitro groups in rats leads to dose-dependent methemoglobin increases .

  • Microbial Degradation : Aerobic/anaerobic pathways metabolize nitroaromatic structures, though 4M2NP’s persistence varies with pH and microbial consortia .

Comparative Reactivity

4M2NP’s methyl group sterically hinders hydrogen bonding, increasing vapor pressure (3.11E-03 Pa) compared to analogs like 4-amino-2-nitrophenol .

Mechanistic Insights

  • ipso-Nitration : Formation involves ipso-Wheland intermediates during nitration of cresols in H₂SO₄ .

  • Internal Rotation Barrier : Methyl rotation barrier (106.45 cm⁻¹) exceeds analogs due to nitro and hydroxyl substituents .

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-2-nitrophenol has the molecular formula C7H7NO3C_7H_7NO_3 and a molecular weight of approximately 153.14 g/mol. The compound features a methyl group and a nitro group attached to a phenolic structure, which influences its reactivity and biological interactions.

Scientific Research Applications

1. Chemical Synthesis

  • Intermediate for Dyes and Pigments : 4-M2NP is utilized as an intermediate in the synthesis of various dyes and pigments due to its unique chemical structure that allows for further functionalization .
  • Precursor for Pharmaceuticals : Ongoing research investigates its potential use in developing pharmaceutical compounds, particularly those targeting specific biological pathways .

2. Biological Studies

  • Toxicology Research : 4-M2NP is studied for its toxicological effects on biological systems. Research indicates that it can induce cellular stress and may lead to cell death through oxidative pathways .
  • Metabolite Studies : It has been identified as a metabolite in ruminants, suggesting potential roles in animal physiology and pheromonal signaling, particularly in tick aggregation .

3. Environmental Monitoring

  • Atmospheric Studies : The compound has been detected in atmospheric particulate matter (PM) samples, indicating its relevance in environmental monitoring and pollution studies . Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to quantify its presence in environmental samples .

Industrial Applications

1. Pesticide Production

  • 4-M2NP is involved in producing pesticides, leveraging its chemical properties to enhance efficacy against pests while minimizing environmental impact .

2. Analytical Chemistry

  • Chromatographic Techniques : It is frequently analyzed using techniques such as high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME), which are essential for assessing trace levels in various matrices .

Case Studies

StudyApplicationFindings
Smith et al. (1988)Toxicological EffectsRats exposed to high concentrations showed significant increases in methemoglobin levels, indicating potential hematological impacts .
Hazleton (1983)Respiratory EffectsExposure to dust atmospheres resulted in decreased lung weights without histopathological changes, suggesting a need for further investigation into chronic exposure effects .
Environmental MonitoringAtmospheric AnalysisDetection of 4-M2NP in PM samples highlights its relevance as a pollutant and necessitates ongoing monitoring efforts .

Mechanism of Action

The mechanism of action of 2-Nitro-4-cresol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and the generation of reactive oxygen species, which can cause oxidative stress . The compound’s effects are mediated through pathways involving oxidative stress and cellular damage.

Comparison with Similar Compounds

2-Nitro-4-cresol is similar to other nitrophenols, such as 2-Nitro-phenol and 4-Nitro-phenol. its unique structure, with both a nitro group and a methyl group on the benzene ring, gives it distinct chemical properties and reactivity. Other similar compounds include 2-Nitro-4-methylphenol and o-Nitro-p-cresol . These compounds share similar reactivity but differ in their specific applications and effects.

Biological Activity

4-Methyl-2-nitrophenol (4M2NP) is an organic compound with the chemical formula C7_7H7_7NO3_3. It is a nitrophenol derivative that has garnered attention due to its biological activities and potential toxicity. Understanding its biological effects is crucial for assessing its safety in various applications, including industrial and environmental contexts.

This compound is characterized by the presence of both a methyl group and a nitro group on the aromatic ring, which influences its reactivity and biological interactions. The compound is typically found in a crystalline form and exhibits moderate solubility in water.

PropertyValue
Molecular Weight153.14 g/mol
Melting Point54-56 °C
Boiling Point250 °C
SolubilitySoluble in alcohol, slightly soluble in water

Toxicological Effects

Research indicates that 4M2NP can have various toxicological effects on living organisms. Studies have primarily focused on its impact on mammalian systems, particularly through inhalation and dermal exposure.

  • Acute Toxicity : An LD50 value of approximately 230 mg/kg has been reported in rats, indicating moderate acute toxicity. Clinical observations prior to death included convulsions and respiratory distress .
  • Hematological Effects : Exposure to concentrations of 4M2NP has shown significant increases in methemoglobin levels in rats, which can lead to hypoxia if levels become excessively high .
  • Hepatic Effects : Slight elevations in serum glutamic oxaloacetic transaminase (SGOT) were noted, suggesting potential liver involvement; however, histological examinations did not reveal significant damage .

Environmental and Ecological Impact

4M2NP has been identified as a metabolite in ruminants and has pheromonal properties that facilitate tick aggregation on mammals . This suggests that the compound plays a role in ecological interactions beyond its toxicity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of nitrophenols, including 4M2NP. It has been shown to exhibit moderate antibacterial activity against various strains of bacteria, which could be attributed to its ability to disrupt cellular processes .

Case Study 1: Hematological Changes in Rats

A study conducted by Smith et al. (1988) evaluated the effects of inhalation exposure to 4M2NP dust at concentrations up to 2,119 mg/m³ for two weeks. The results indicated:

  • Increased methemoglobin levels were dose-dependent, with significant changes observed at higher concentrations.
  • No significant changes were noted at lower exposure levels (26 mg/m³), indicating a threshold effect for hematological alterations .

Case Study 2: Environmental Persistence

Research into the photodegradation of nitrophenols indicates that compounds like 4M2NP can contribute to secondary organic aerosol formation when exposed to sunlight, affecting atmospheric chemistry and potentially impacting air quality .

Q & A

Q. What are the key physicochemical properties of 4-methyl-2-nitrophenol relevant to environmental persistence?

Basic
this compound (C₇H₇NO₃) is a nitrophenol derivative with a melting point of 122–123°C, a pKa of 4.75, and solubility in organic solvents. Its electron-withdrawing nitro group enhances acidity and influences hydrogen bonding, which affects its environmental partitioning. The compound’s vapor pressure (3.11 × 10⁻³ Pa at 290 K) is critical for atmospheric persistence, with structural features like methyl and nitro group positioning modulating intermolecular interactions and volatility .

Q. How do substituent positions influence the vapor pressure of methyl nitrophenols, and what experimental methods are used to determine these effects?

Advanced
Substituent positions significantly affect vapor pressure through steric and electronic effects. For this compound, the para-methyl group reduces steric hindrance, enabling stronger intermolecular hydrogen bonds (H-bonds) compared to isomers like 3-methyl-2-nitrophenol, which exhibits higher vapor pressure due to clustered functional groups . Knudsen Effusion Mass Spectrometry (KEMS) is the primary method for measuring saturation vapor pressure (P_sat). Experimental protocols involve extrapolating P_sat to relevant temperatures (e.g., 290 K) and accounting for uncertainties (e.g., ± factor of 5) when comparing with other techniques like Evaporation Droplet Breakup (EDB) .

Q. What analytical techniques are recommended for quantifying this compound in atmospheric samples?

Basic
Liquid chromatography coupled with mass spectrometry (LC-MS) using deuterated internal standards (e.g., 2NP ring-d4) ensures accurate quantification. Recovery rates (~92% for this compound) are validated via spiked ambient samples, with corrections applied for matrix effects . Isotope dilution techniques improve precision, particularly for low-concentration atmospheric particulate matter .

Q. How can crystallographic software like SHELX be applied to study hydrogen bonding patterns in nitrophenol derivatives?

Advanced
SHELX programs (e.g., SHELXL) enable refinement of hydrogen bonding networks using high-resolution crystallographic data. For this compound, graph-set analysis can identify recurring motifs (e.g., R₂²(8) rings) influenced by nitro and hydroxyl groups. Computational tools like ORTEP-3 visualize bond angles and distances, aiding in the interpretation of H-bond strength and its impact on crystal packing .

Q. What are the current data gaps in the toxicokinetics of this compound, and how can researchers address them?

Basic
Key gaps include human absorption rates via dermal/inhalation routes, placental transfer potential, and species-specific metabolism. Researchers should prioritize in vitro models (e.g., placental barrier assays) and isotopic tracer studies to track metabolite formation. Interspecies extrapolation requires identifying biomarkers (e.g., protein adducts) to bridge animal and human data .

Q. What methodological considerations are critical when reconciling discrepancies between experimental and predicted vapor pressure data?

Advanced
Discrepancies arise from differences in reference compounds (e.g., malonic acid vs. polyethylene glycol) and temperature extrapolation errors. Researchers should standardize reference materials and validate predictive models (e.g., COSMOtherm) against KEMS data. Error margins must be reported, and sensitivity analyses performed for steric/electronic parameters .

Q. What are the photolytic degradation pathways of this compound, and how are they studied experimentally?

Basic
Under UV light (320–450 nm), this compound undergoes nitro group cleavage, forming nitrous acid (HONO) and phenolic intermediates. Gas-phase photolysis reactors with online FTIR or cavity-enhanced spectroscopy monitor degradation kinetics. Quantum yield calculations require controlled light intensity and wavelength-specific cross-section measurements .

Q. In synthesizing this compound, how do reaction conditions influence isomer formation and purity?

Advanced
Solid-phase nitration using Mg(NO₃)₂ on silica gel minimizes by-products. Optimized conditions (e.g., 60°C, 6 hours) favor para-substitution, while excess nitric acid increases ortho/para isomer ratios. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) separates isomers, with purity confirmed via ¹H NMR (δ = 2.77 ppm for methyl protons) .

Q. How does the electronic structure of this compound affect its acidity and reactivity in different solvents?

Basic
The nitro group’s inductive effect stabilizes the deprotonated phenoxide ion, increasing acidity (pKa = 4.75). Solvent polarity modulates reactivity: in aprotic solvents (e.g., acetonitrile), the compound participates in nucleophilic aromatic substitution, while in polar protic solvents (e.g., water), H-bonding dominates, altering reaction pathways .

Q. What strategies are effective in optimizing solid-phase synthesis of nitrophenol derivatives to minimize by-products?

Advanced
Silica-supported nitration reduces acid waste and improves regioselectivity. Key parameters include substrate-to-reagent ratio (1:1.2 for Mg(NO₃)₂) and moisture control (<5% H₂O). Microwave-assisted synthesis shortens reaction times, while in situ FTIR monitors nitro group incorporation. Post-reaction Soxhlet extraction removes unreacted precursors .

Properties

IUPAC Name

4-methyl-2-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
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InChI Key

SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID0026961
Record name 4-Methyl-2-nitrophenol
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Molecular Weight

153.14 g/mol
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Physical Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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CAS No.

12167-20-3, 119-33-5, 68137-08-6
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 10.804 g (0.1 mol) p-cresol, 65 mL 1,2 dichloro ethane, and 2.161 g of catalyst as prepared in example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction, 98.7% conversion of p-cresol was obtained with 99.1% 2-nitro p-cresol and 0.9% of other products.
Quantity
10.804 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.161 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methyl-2-nitrophenol
4-Methyl-2-nitrophenol
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4-Methyl-2-nitrophenol

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